molecular formula C24H21N3OS B2583619 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 1006835-57-9

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No. B2583619
CAS RN: 1006835-57-9
M. Wt: 399.51
InChI Key: RUXQSAHYOAPYMN-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, commonly known as EBC, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. EBC is a heterocyclic compound that contains a benzothiazole ring and a cinnamamide moiety, making it a unique and versatile compound for various applications.

Scientific Research Applications

Applications in Tuberculosis Treatment

Thiazole derivatives, which are structurally related to N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, have been explored for their potential in treating tuberculosis. Specifically, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, showing promising activity against Mycobacterium tuberculosis DNA gyrase and other related enzymes (Jeankumar et al., 2013).

COVID-19 Research

Thiazole and pyridine scaffolds, similar to the chemical structure , have been studied for their potential as COVID-19 inhibitors. The synthesis of N-aminothiazole-hydrazineethyl-pyridines and their molecular docking against the SARS-CoV-2 main protease highlighted potential antiviral activity, with further molecular dynamics simulations suggesting significant interactions (Alghamdi et al., 2023).

Anticancer Activities

Research has also been conducted on Co(II) complexes of thiazole and pyridine derivatives, including compounds structurally related to this compound, revealing potential in vitro cytotoxicity against cancer cell lines, such as human breast cancer cell line (MCF 7) (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

(E)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-2-19-11-8-13-21-23(19)26-24(29-21)27(17-20-12-6-7-16-25-20)22(28)15-14-18-9-4-3-5-10-18/h3-16H,2,17H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQSAHYOAPYMN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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